molecular formula C14H11ClO2 B3138823 Methyl 2-chloro-4-phenylbenzoate CAS No. 472810-33-6

Methyl 2-chloro-4-phenylbenzoate

Cat. No. B3138823
CAS RN: 472810-33-6
M. Wt: 246.69 g/mol
InChI Key: DYTXGXKGEPJADU-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-phenylbenzoate” is a chemical compound with the CAS Number: 472810-33-6 . It has a molecular weight of 246.69 and its IUPAC name is methyl 3-chloro-[1,1’-biphenyl]-4-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-phenylbenzoate” is represented by the linear formula C14H11ClO2 . The InChI Code for this compound is 1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-phenylbenzoate” has a molecular weight of 246.69 . Its linear formula is C14H11ClO2 . The compound is typically 98% pure .

Scientific Research Applications

Benzylic Substitution Reactions

The benzylic position (adjacent to the benzene ring) in Methyl 2-chloro-4-phenylbenzoate is susceptible to nucleophilic substitution reactions. For instance, it can undergo SN1 (substitution nucleophilic unimolecular) reactions, forming a resonance-stabilized carbocation intermediate. Researchers explore these reactions to synthesize new compounds or functionalize existing ones .

Liquid Crystal Research

Phenyl benzoate derivatives, including Methyl 2-chloro-4-phenylbenzoate, exhibit mesogenic properties. These compounds align in specific ways, making them useful in liquid crystal research. Liquid crystals find applications in displays (such as LCDs), optical devices, and sensors. Understanding the behavior of mesogenic molecules contributes to advancements in these technologies .

properties

IUPAC Name

methyl 2-chloro-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXGXKGEPJADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-phenylbenzoate

Synthesis routes and methods

Procedure details

0.30 g of methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate, 0.19 g of bromobenzene, 57mg of 1,1-bis(diphenylphosphino)ferrocene dichloropalladium and 0.55 g of potassium carbonate were dissolved in 15 ml dimethoxyethane, and the mixture was heated under reflux for 1 hour. After cooling the reaction solution to room temperature, ethyl acetate and water were added thereto. The mixture was filtered through Celite, and the mother liquor was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (5:1), methyl 2-chloro-4-phenylbenzoate was obtained. Then, the resulting methyl 2-chloro-4-phenylbenzoate was dissolved in 4 ml methanol, and 2 ml of 1N sodium hydroxide was added, and the mixture was stirred at room temperature for 6 hours. The reaction mixture was ice-cooled and neutralized with 1N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was evaporated, to give 0.12 g of 2-chloro-4-phenylbenzoic acid.
Quantity
0.3 g
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reactant
Reaction Step One
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0.19 g
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reactant
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[Compound]
Name
1,1-bis(diphenylphosphino)ferrocene dichloropalladium
Quantity
57 mg
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reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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